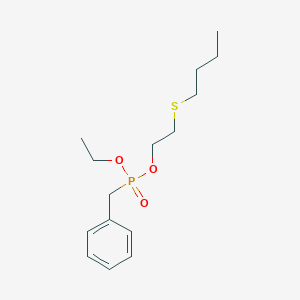
2-(Butylsulfanyl)ethyl ethyl benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)ethyl ethyl benzylphosphonate is an organophosphorus compound that features a benzylphosphonate group attached to a butylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)ethyl ethyl benzylphosphonate typically involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. The reaction conditions often include the use of Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This method allows for efficient cross-coupling reactions, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing cost-effective and scalable processes. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-(Butylsulfanyl)ethyl ethyl benzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like NBS and bases such as sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Brominated benzyl derivatives.
Scientific Research Applications
2-(Butylsulfanyl)ethyl ethyl benzylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)ethyl ethyl benzylphosphonate involves its interaction with molecular targets through its phosphonate and sulfanyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylsulfanyl)ethyl ethyl phosphonate
- 2-(Butylsulfanyl)ethyl methyl benzylphosphonate
- 2-(Butylsulfanyl)ethyl ethyl phenylphosphonate
Uniqueness
2-(Butylsulfanyl)ethyl ethyl benzylphosphonate is unique due to the presence of both a benzylphosphonate group and a butylsulfanyl ethyl chain. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
64821-03-0 |
|---|---|
Molecular Formula |
C15H25O3PS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[2-butylsulfanylethoxy(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C15H25O3PS/c1-3-5-12-20-13-11-18-19(16,17-4-2)14-15-9-7-6-8-10-15/h6-10H,3-5,11-14H2,1-2H3 |
InChI Key |
GEBUDGXHMLPEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOP(=O)(CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















